N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of furan, thiophene, and benzenesulfonamide moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of heterocyclic rings such as furan and thiophene contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine. These intermediates are then reacted with 3-methoxybenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the sulfonamide group can produce the corresponding amine derivative.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide
- N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Uniqueness
N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the combination of furan, thiophene, and benzenesulfonamide moieties in a single molecule. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-22-15-5-2-8-18(13-15)25(20,21)19(14-16-6-3-11-23-16)10-9-17-7-4-12-24-17/h2-8,11-13H,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKAGUVPFYDGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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